N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]ethyl}-2-furylcarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]ethyl}-2-furylcarboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its unique structure, which includes a benzimidazole ring, an ethoxyethyl group, and a furan carboxamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]ethyl}-2-furylcarboxamide typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The ethoxyethyl group is introduced via alkylation reactions, often using ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate. The final step involves the coupling of the benzimidazole derivative with 2-furylcarboxylic acid or its activated ester, typically using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as N,N-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]ethyl}-2-furylcarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted benzimidazole derivatives.
Scientific Research Applications
N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]ethyl}-2-furylcarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]ethyl}-2-furylcarboxamide involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to various enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. Additionally, the furan carboxamide moiety may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(2-methoxyethyl)benzimidazol-2-yl]ethyl}-2-furylcarboxamide
- N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]ethyl}-2-thienylcarboxamide
- N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]ethyl}-2-pyridylcarboxamide
Uniqueness
N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]ethyl}-2-furylcarboxamide stands out due to its unique combination of the benzimidazole and furan carboxamide moieties, which confer distinct chemical and biological properties. Its structural features enable it to interact with a wide range of molecular targets, making it a versatile compound in various research applications.
Properties
IUPAC Name |
N-[1-[1-(2-ethoxyethyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-3-23-12-10-21-15-8-5-4-7-14(15)20-17(21)13(2)19-18(22)16-9-6-11-24-16/h4-9,11,13H,3,10,12H2,1-2H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YABNDGZEQOUAJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1C(C)NC(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.